2,4-Diaminoazobenzene
Overview
Description
2,4-Diaminoazobenzene is an organic compound belonging to the class of azobenzenes, characterized by the presence of two amino groups attached to the benzene rings. It is known for its vibrant color and is commonly used as a dye. The compound has the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol . It appears as a dark yellow to orange solid and has a melting point of approximately 118-123°C .
Mechanism of Action
Target of Action
2,4-Diaminoazobenzene, also known as Prontosil rubrum, is a chemically synthesized sulfonamide . Sulfonamides interfere with the formation of folic acid in bacteria . The primary targets of sulfonamides are the enzymes dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound acts by inhibiting the enzymes involved in the synthesis of folic acid . This inhibition disrupts the production of folic acid, leading to a deficiency in the bacteria . Since mammalian cells lack the sequence of enzymic reactions leading to folic acid, they are dependent on an external source of folic acid . This is the basis for the selective action of sulfonamides on bacteria .
Biochemical Pathways
The affected biochemical pathway is the synthesis of folic acid in bacteria . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for bacterial growth and reproduction . By inhibiting the enzymes involved in the synthesis of folic acid, this compound disrupts these processes, leading to the death of the bacteria .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known to be soluble in water, ethanol, and cellosolve, and slightly soluble in acetone . Its solubility in different solvents suggests that it can be distributed in various body compartments following absorption .
Result of Action
The result of the action of this compound is the death of the bacteria . By inhibiting the synthesis of folic acid, the compound disrupts essential biochemical processes in the bacteria, leading to their death . This makes this compound an effective antibacterial drug .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the hydration status of the body . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
2,4-Diaminoazobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to bind to the human voltage-gated sodium channel Nav1.4, where it interacts with nonpolar residues and participates in hydrogen bonding due to the presence of amino groups on the benzene moieties . These interactions suggest that this compound can influence the function of ion channels, potentially affecting cellular excitability and signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can bind to the human Nav1.4 channel, affecting the channel’s function and thereby altering cellular excitability . Additionally, its role as a biological stain indicates its ability to interact with cellular components, potentially affecting cellular processes at the molecular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the human Nav1.4 channel in the inactivated state, with the binding controlled by hydrophobic interactions and electrostatic interactions between the ligand and polar amino acids . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photoisomerization, which may affect its activity and interactions with biomolecules . This temporal variability must be considered when using this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as antibacterial properties, while higher dosages can lead to toxic or adverse effects . It is essential to determine the appropriate dosage to balance efficacy and safety when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been identified in human blood, indicating its presence in the human exposome . The compound can undergo reductive metabolism, which involves specific pathways and enzymes . Understanding these metabolic pathways is crucial for elucidating the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s binding to the human Nav1.4 channel suggests its localization in specific cellular compartments . These interactions can influence the compound’s accumulation and localization, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with specific targeting signals or post-translational modifications can direct it to particular compartments or organelles . This localization can impact its ability to interact with biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diaminoazobenzene can be synthesized through the diazotization of aniline followed by coupling with benzene-1,3-diamine . Another method involves the reduction of 2,4-dinitroazobenzene using suitable reducing agents .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the diazotization of aniline in the presence of hydrochloric acid and sodium nitrite, followed by coupling with benzene-1,3-diamine under controlled conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazo compounds.
Substitution: The amino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Diaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its photoswitchable properties.
Industry: Utilized in the production of dyes for textiles, food, and cosmetics.
Comparison with Similar Compounds
Azobenzene: Lacks amino groups and is used primarily as a dye and in molecular switches.
4,4’-Diaminoazobenzene: Similar structure but with amino groups at different positions, used in cross-linking studies and synthesis of holographic materials.
2,2’-Dihydroxyazobenzene: Contains hydroxyl groups instead of amino groups, used in photochemical studies.
Uniqueness: 2,4-Diaminoazobenzene is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and applications compared to other azobenzenes .
Properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRVPXDHSLTIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
532-82-1 (mono-hydrochloride), 79234-33-6 (unspecified acetate) | |
Record name | Chrysoidine free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495545 | |
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DSSTOX Substance ID |
DTXSID4043856, DTXSID60859410, DTXSID801256557 | |
Record name | 2,4-Diaminoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-2-Phenyldiazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859410 | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |
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Record name | Chrysoidine Free Base | |
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Boiling Point |
2262 °C | |
Record name | C.I. SOLVENT ORANGE 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |
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Solubility |
PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |
Record name | C.I. SOLVENT ORANGE 3 | |
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Vapor Pressure |
0.00000152 [mmHg] | |
Record name | Chrysoidine Free Base | |
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Color/Form |
REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |
CAS No. |
495-54-5, 768311-59-7, 532-82-1 | |
Record name | 2,4-Diaminoazobenzene | |
Source | CAS Common Chemistry | |
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Record name | Chrysoidine free base | |
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Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |
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Record name | 2,4-Diaminoazobenzene | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
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Record name | 4-(phenylazo)benzene-1,3-diamine | |
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Record name | CHRYSOIDINE FREE BASE | |
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Melting Point |
118-118.5 °C, Melting point: Decomposes at 235 °C | |
Record name | C.I. SOLVENT ORANGE 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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